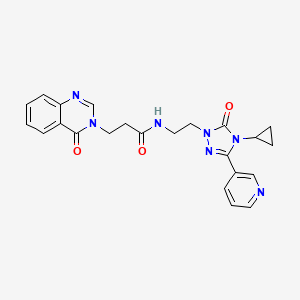
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C23H23N7O3 and its molecular weight is 445.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of action
The compound contains a 1,2,4-triazole ring, which is a common motif in many pharmaceuticals and is known to interact with a variety of biological targets. For example, triazole derivatives have been reported to have antiviral, anti-inflammatory, and anticancer activities .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to say which biochemical pathways might be affected. Given the biological activities of other triazole derivatives, it’s possible that the compound could affect pathways related to inflammation, viral replication, or cell growth .
生物活性
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a complex organic compound that belongs to the class of triazole and quinazoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article will detail its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a triazole ring , a pyridine moiety , and a quinazoline structure , which are known for their diverse biological activities. The structural formula can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 346.36 g/mol |
| Key Functional Groups | Triazole, Pyridine, Quinazoline |
Antimicrobial Activity
Research indicates that compounds containing triazole rings often exhibit significant antimicrobial properties. Specifically, the triazole moiety in this compound is associated with:
- Antibacterial Activity : Demonstrated efficacy against various bacterial strains by inhibiting cell wall synthesis and interfering with protein synthesis.
- Antifungal Activity : Effective against fungi by disrupting ergosterol biosynthesis, crucial for fungal cell membrane integrity .
Anticancer Properties
The quinazoline component contributes to the anticancer activity of the compound. Studies have shown that compounds with quinazoline structures can inhibit tumor growth through various mechanisms:
- Inhibition of Kinase Activity : Quinazolines are known to inhibit specific kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Triazole derivatives have been linked to the activation of apoptotic pathways in cancer cells .
The precise mechanism of action for this compound involves several biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism or pathogen survival.
- Receptor Modulation : Interaction with specific receptors can alter cellular signaling pathways.
- Disruption of Nucleic Acid Synthesis : Potential interference with DNA/RNA synthesis in pathogens or cancer cells.
Research Findings and Case Studies
Several studies have explored the biological activity of similar compounds within the triazole and quinazoline classes. Below is a summary table highlighting key findings:
属性
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O3/c31-20(9-12-28-15-26-19-6-2-1-5-18(19)22(28)32)25-11-13-29-23(33)30(17-7-8-17)21(27-29)16-4-3-10-24-14-16/h1-6,10,14-15,17H,7-9,11-13H2,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMRYJXSGBHEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN(C2=O)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














